Cyclopenta[b]thiopyran
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Overview
Description
Cyclopenta[b]thiopyran is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a thiopyran ring. It is isoelectronic to azulene and isomeric to benzo[b]thiophene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta[b]thiopyran can be synthesized through PtCl2-catalyzed ring-expanding cycloaromatizations . The synthesis involves the cyclization of diynes to form the desired thiopyran structure. The reaction conditions typically include the use of PtCl2 as a catalyst and toluene as a solvent at elevated temperatures .
Industrial Production Methods
The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[b]thiopyran undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the sulfur atom in the thiopyran ring, which can participate in various chemical transformations.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Cyclopenta[b]thiopyran has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyclopenta[b]thiopyran involves its interaction with molecular targets and pathways. The sulfur atom in the thiopyran ring plays a crucial role in its reactivity and interaction with biological molecules . The compound can undergo ion-radical mechanisms, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Cyclopenta[b]thiopyran can be compared with other similar compounds, such as cyclopenta[d]thieno[2,3-b]pyridine and cyclopenta[b]selenopyran . These compounds share similar structural features but differ in their electronic properties and reactivity due to the presence of different heteroatoms (sulfur, selenium, etc.) . This compound is unique in its strong near-IR absorption and electrochemical stability, which are not as pronounced in its analogs .
List of Similar Compounds
Properties
CAS No. |
271-17-0 |
---|---|
Molecular Formula |
C8H6S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
cyclopenta[b]thiopyran |
InChI |
InChI=1S/C8H6S/c1-3-7-4-2-6-9-8(7)5-1/h1-6H |
InChI Key |
BIDAKHHAMURWJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CSC2=C1 |
Origin of Product |
United States |
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